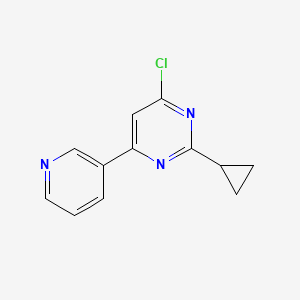

4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEIVWJAOLPDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine typically involves:

- Formation of the pyrimidine core with appropriate substitution pattern.

- Introduction of the cyclopropyl group at C-2 through nucleophilic substitution or metal-catalyzed cross-coupling.

- Installation of the pyridin-3-yl substituent at C-6 via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- Chlorination at C-4 to afford the chloro substituent, often retained from starting materials or introduced via selective halogenation.

This approach ensures control over regioselectivity, allowing for efficient synthesis of the target compound.

Detailed Preparation Methods

Starting Materials and Reagents

- 6-chloropyrimidine derivatives or suitable pyrimidine precursors.

- Cyclopropyl nucleophiles (e.g., cyclopropylboronic acid or cyclopropylamine derivatives).

- 3-pyridylboronic acid or 3-bromopyridine as coupling partners.

- Palladium catalysts such as XPhos Pd G2 or RuPhos Pd G2.

- Bases like potassium phosphate (K3PO4), triethylamine (TEA), or lithium t-butoxide.

- Solvents including dioxane, dichloromethane (DCM), tetrahydrofuran (THF), and water.

Key Reaction Steps

b) Introduction of the Cyclopropyl Group at C-2

The cyclopropyl substituent at position 2 can be introduced by:

- Nucleophilic substitution of a 2-chloropyrimidine intermediate with cyclopropylamine or cyclopropyl organometallic reagents.

- Alternatively, metal-catalyzed cross-coupling using cyclopropylboronic acid or cyclopropylzinc reagents under palladium catalysis.

- Base such as potassium carbonate or lithium t-butoxide facilitates the substitution.

- Reaction conditions vary but often include mild heating and inert atmosphere to prevent side reactions.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura coupling | 6-chloropyrimidine, 3-pyridylboronic acid, XPhos Pd G2, K3PO4, dioxane/H2O, 80 °C, 12 h | 6-(pyridin-3-yl)pyrimidine intermediate | ~90 |

| 2 | Nucleophilic substitution | 2-chloropyrimidine intermediate, cyclopropylamine, K2CO3, solvent, RT to mild heat | 2-cyclopropyl-6-(pyridin-3-yl)pyrimidine | 70-85 |

| 3 | Chlorination (if needed) | Oxalyl chloride, DMF catalyst, DCM, RT, 3 h | This compound | 80-95 |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ NMR at 500 MHz to confirm substitution pattern and purity.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To monitor reaction progress and purity (>95% purity typical).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- Chromatographic purification : Flash chromatography using silica gel columns and gradient elution (e.g., EtOAc/hexanes).

Research Findings and Optimization Notes

- Catalyst choice and ligand : XPhos Pd G2 and RuPhos Pd G2 have been shown to provide high coupling efficiency and regioselectivity in installing the pyridin-3-yl group.

- Base selection : Potassium phosphate and lithium t-butoxide are effective bases for facilitating nucleophilic substitutions and cross-couplings.

- Reaction atmosphere : Nitrogen or argon atmosphere is essential to prevent oxidation and side reactions.

- Temperature control : Moderate heating (around 80 °C) optimizes reaction rates without decomposing sensitive intermediates.

- Purification : Automated flash chromatography ensures high purity for biological assay readiness.

Summary Table of Preparation Methods

| Parameter | Details |

|---|---|

| Core structure | Pyrimidine ring with substitutions at C-2 (cyclopropyl), C-4 (chloro), C-6 (pyridin-3-yl) |

| Key reactions | Suzuki-Miyaura coupling, nucleophilic substitution, chlorination |

| Catalysts | XPhos Pd G2, RuPhos Pd G2 |

| Bases | K3PO4, lithium t-butoxide, K2CO3 |

| Solvents | Dioxane, water, DCM, THF |

| Reaction conditions | 80 °C, inert atmosphere, 12 hours (coupling); RT to mild heat (substitution) |

| Purification methods | Flash chromatography, HPLC |

| Characterization tools | $$^{1}H$$ NMR, LC-MS, HRMS |

| Typical yields | 70-95% per step |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Pyrimidine Derivatives

Key Differences and Implications

Cyclopropyl vs. Methyl/Phenyl at Position 2 The cyclopropyl group in the target compound introduces ring strain and conformational rigidity, which may enhance metabolic stability compared to the methyl group in 4-Chloro-2-methyl-6-phenylpyrimidine . Cyclopropane’s resistance to oxidative degradation could improve pharmacokinetic profiles in drug candidates.

Pyridin-3-yl vs. Phenyl/Methanesulfonylmethyl at Position 6

- The pyridin-3-yl group in the target compound enables hydrogen bonding and π-π interactions, advantageous for binding to biological targets like kinases. In contrast, the phenyl group in 4-Chloro-2-methyl-6-phenylpyrimidine lacks hydrogen-bonding capacity, which may limit target affinity .

- The methanesulfonylmethyl group in 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine introduces a strong electron-withdrawing sulfone moiety. This could increase electrophilicity at the chloro position, enhancing reactivity in nucleophilic substitution reactions compared to the target compound .

Carboxylic Acid Derivative (1165936-28-6) The addition of a carboxylic acid group in this analog significantly improves water solubility and enables salt formation, which is critical for bioavailability in drug formulations.

Biological Activity

4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12ClN3

- Molecular Weight : 233.7 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 2-position, and a pyridine group at the 6-position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : It has been suggested that the compound binds to receptors that modulate cellular signaling pathways related to growth and apoptosis.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Anticancer Potential

In another investigation, the compound was tested against various cancer cell lines using MTT assays to assess cytotoxicity. The results showed that it significantly reduced cell viability in a dose-dependent manner, particularly in lung adenocarcinoma (A549) cells, with an IC50 value of approximately 12 µM . This suggests promising anticancer activity worthy of further exploration.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. Key steps include:

Cyclopropane ring introduction : Cyclopropyl groups are added via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) under palladium catalysis .

Chlorination : A chloro group is introduced at the 4th position using POCl₃ or PCl₅ under reflux conditions .

Pyridine coupling : The pyridin-3-yl group is attached via Buchwald-Hartwig amination or direct arylation .

Purification often employs column chromatography or recrystallization. Yields vary (40–70%) depending on reaction optimization .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and cyclopropane ring integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₂H₁₀ClN₃) .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Critical parameters include:

- Temperature : Higher temperatures (80–120°C) accelerate cyclopropane coupling but may increase side products .

- Catalysts : Pd(PPh₃)₄ for Suzuki coupling improves regioselectivity; ligand screening (e.g., XPhos) enhances efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitutions, while toluene minimizes decomposition .

Example Optimization Table :

| Condition | Baseline Yield | Optimized Yield |

|---|---|---|

| Pd(PPh₃)₄ (1 mol%) | 45% | 68% |

| DMF vs. Toluene | 50% (DMF) | 72% (Toluene) |

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Replace cyclopropyl with methyl, isopropyl, or phenyl groups to assess steric/electronic effects .

- Pyridine Position : Compare pyridin-3-yl vs. pyridin-2-yl or pyridin-4-yl derivatives for target binding affinity .

- Bioisosteric Replacement : Substitute chlorine with fluorine or methylsulfonyl to modulate lipophilicity .

Example SAR Table :

| Derivative | IC₅₀ (Anticancer, µM) | LogP |

|---|---|---|

| 4-Cl-2-cyclopropyl-6-(pyridin-3-yl) | 12.3 | 2.1 |

| 4-F-2-methyl-6-(pyridin-2-yl) | 8.7 | 1.8 |

Q. How to resolve contradictions in solubility vs. bioactivity data?

- Methodological Answer : Contradictions arise when high solubility (e.g., in DMSO) correlates with reduced activity due to aggregation. Mitigation strategies:

- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregates at working concentrations .

- Alternative Formulations : Use cyclodextrin complexes or PEGylation to enhance aqueous stability .

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .

Q. What mechanistic studies are recommended to elucidate target interactions?

- Methodological Answer : Advanced techniques include:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified proteins (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets or DNA helicases .

- Metabolomics : Track cellular pathway perturbations via LC-MS/MS profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.